molecular formula C19H19N3O3S B228545 2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE

2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE

Cat. No.: B228545
M. Wt: 369.4 g/mol
InChI Key: PSLASVBXAGOQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE is a synthetic organic compound that belongs to the thiazolidine class of heterocyclic compounds Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE typically involves the reaction of benzylamine with thiazolidine-2,4-dione derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as benzylamine and thiazolidine-2,4-dione derivatives. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(N-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-4-methylanilino)acetamide

InChI

InChI=1S/C19H19N3O3S/c1-13-7-9-15(10-8-13)21(12-16(20)23)18-17(24)22(19(25)26-18)11-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H2,20,23)

InChI Key

PSLASVBXAGOQGH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Origin of Product

United States

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